molecular formula C13H19N3 B3300450 1-Benzylpiperidine-4-carboximidamide CAS No. 901308-98-3

1-Benzylpiperidine-4-carboximidamide

Cat. No. B3300450
CAS RN: 901308-98-3
M. Wt: 217.31 g/mol
InChI Key: AUMRSSYNNREJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylpiperidine-4-carboximidamide is a chemical compound with the CAS Number: 2094925-82-1 . It has a molecular weight of 277.37 and its IUPAC name is (1-benzylpiperidin-4-ylidene)methanediamine acetate . It is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of 1-Benzylpiperidine-4-carboximidamide involves the use of a robust reducing agent called vitride. This agent selectively reduces ethyl-benzylpiperidinecarboxylate, yielding (1-benzyl piperidine-4-yl)methanol . Upon oxidation using oxalyl chloride, trimethylamine, and dimethyl sulfoxide, it produces 1-benzylpiperidine-4-carbaldehyde .


Molecular Structure Analysis

The molecular formula of 1-Benzylpiperidine-4-carboximidamide is C13H19N3 . The average mass is 217.310 Da and the monoisotopic mass is 217.157898 Da . The InChI code is 1S/C13H19N3.C2H4O2/c14-13(15)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11;1-2(3)4/h1-5H,6-10,14-15H2;1H3,(H,3,4) .


Physical And Chemical Properties Analysis

1-Benzylpiperidine-4-carboximidamide is a powder at room temperature . It has a molecular weight of 277.37 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.

Mechanism of Action

A small-molecule fragment screening identified a molecule named BPC (4-benzylpiperidine-1-carboximidamide) that interacts with the TTD groove of the UHRF1 protein and favors the open conformation of UHRF1 . This suggests that 1-Benzylpiperidine-4-carboximidamide may have potential biological activity, particularly in the context of cancer therapeutics .

Safety and Hazards

The compound is associated with certain hazards. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

1-benzylpiperidine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c14-13(15)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMRSSYNNREJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=N)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpiperidine-4-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylpiperidine-4-carboximidamide
Reactant of Route 2
1-Benzylpiperidine-4-carboximidamide
Reactant of Route 3
Reactant of Route 3
1-Benzylpiperidine-4-carboximidamide
Reactant of Route 4
Reactant of Route 4
1-Benzylpiperidine-4-carboximidamide
Reactant of Route 5
1-Benzylpiperidine-4-carboximidamide
Reactant of Route 6
Reactant of Route 6
1-Benzylpiperidine-4-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.